N6-(L-threonyl)-L-lysine
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Overview
Description
(S)-2-Amino-6-((2S,3R)-2-amino-3-hydroxybutanamido)hexanoic acid is a chiral amino acid derivative. This compound is notable for its stereochemistry, which includes two chiral centers, making it an important molecule in the study of stereoisomerism and enantioselective synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-6-((2S,3R)-2-amino-3-hydroxybutanamido)hexanoic acid typically involves enantioselective methods to ensure the correct stereochemistry. One common approach is the use of enantioselective synthesis starting from chiral precursors. For example, the synthesis might involve the regio- and stereoselective hydrobromolysis of β-phenyl glycidate enantiomers, followed by O-acylcarbamoylation and intramolecular cyclization to form oxazolidinone derivatives .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale enantioselective synthesis using chiral catalysts or biocatalysts to ensure high yield and purity. The use of biocatalysts, such as enzymes, can be particularly effective in achieving the desired stereochemistry.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-6-((2S,3R)-2-amino-3-hydroxybutanamido)hexanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups, such as carbonyl groups.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
(S)-2-Amino-6-((2S,3R)-2-amino-3-hydroxybutanamido)hexanoic acid has a wide range of scientific research applications:
Chemistry: It is used in the study of stereochemistry and enantioselective synthesis.
Biology: It serves as a building block for peptides and proteins, and its derivatives can be used in enzyme studies.
Medicine: This compound and its derivatives have potential therapeutic applications, including as enzyme inhibitors or in drug design.
Industry: It is used in the synthesis of complex organic molecules and as a chiral building block in pharmaceuticals
Mechanism of Action
The mechanism of action of (S)-2-Amino-6-((2S,3R)-2-amino-3-hydroxybutanamido)hexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. For example, it may act as an inhibitor by binding to the active site of an enzyme, thereby blocking substrate access and inhibiting enzyme activity .
Comparison with Similar Compounds
Similar Compounds
- (S)-2-Amino-4-((2S,3R)-2,3,5-trihydroxy-4-oxo-pentyl)mercapto-butyric acid
- (2S,3R)-3-amino-2-hydroxydecanoic acid
Uniqueness
(S)-2-Amino-6-((2S,3R)-2-amino-3-hydroxybutanamido)hexanoic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to form stable complexes with enzymes and receptors makes it valuable in drug design and biochemical studies .
Properties
Molecular Formula |
C10H21N3O4 |
---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
(2S)-2-amino-6-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C10H21N3O4/c1-6(14)8(12)9(15)13-5-3-2-4-7(11)10(16)17/h6-8,14H,2-5,11-12H2,1H3,(H,13,15)(H,16,17)/t6-,7+,8+/m1/s1 |
InChI Key |
KBBSTKRMTXZXBS-CSMHCCOUSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)NCCCC[C@@H](C(=O)O)N)N)O |
Canonical SMILES |
CC(C(C(=O)NCCCCC(C(=O)O)N)N)O |
Origin of Product |
United States |
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